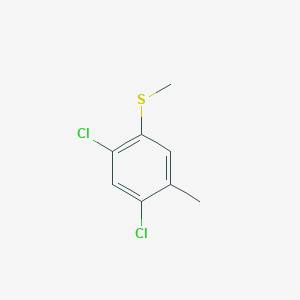![molecular formula C43H65ClNO3PPd B1400342 Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine CAS No. 1028206-60-1](/img/structure/B1400342.png)
Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is a useful research compound. Its molecular formula is C43H65ClNO3PPd and its molecular weight is 816.8 g/mol. The purity is usually 95%.
The exact mass of the compound Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Catalysis and Synthesis
Chloropalladium compounds are known for their applications in catalysis, particularly in promoting reactions like oxidative addition and hydrophosphination. Studies indicate that these compounds play a vital role in forming complex structures through these catalytic processes. For instance, research conducted by Longcake et al. (2022) demonstrates the oxidative addition of C–Cl bonds to a Rh(PONOP) pincer complex, showcasing the stability and reactivity of such complexes under certain conditions. Similarly, Liu et al. (2009) highlighted the highly enantioselective synthesis of (2-Pyridyl)phosphine based C-chiral unsymmetrical P,N-ligands using a chiral palladium complex, emphasizing the role of these complexes in asymmetric synthesis under mild conditions (Longcake et al., 2022) (Liu et al., 2009).
2. Complex Formation and Crystallography
The research also extends to the formation of complex compounds and crystallography, where chloropalladium complexes have been used to create new structures with potential applications in various fields, including medicine and materials science. For example, Thanh et al. (2016) conducted crystallization experiments with the dinuclear chelate ring complex di-μ-chlorido-bis[(η2-2-allyl-4-methoxy-5-{[(propan-2-yloxy)carbonyl]methoxy}phenyl-κC1)platinum(II)], showcasing the formation of different complexes under various conditions, which can be further used as starting compounds for the synthesis of complexes with promising activities (Thanh et al., 2016).
3. Safety and Efficacy Studies
Additionally, safety and efficacy studies of compounds related to 2-methoxy-2-methylpropane and 2-phenylethanamine have been conducted to assess their potential risks and benefits in various applications. For instance, Westendorf (2012) provided a scientific opinion on the safety and efficacy of aliphatic, alicyclic, and aromatic saturated and unsaturated tertiary alcohols and esters containing tertiary alcohols ethers when used as flavorings for all animal species, indicating the importance of such studies in ensuring the safe use of these compounds (Westendorf, 2012).
特性
CAS番号 |
1028206-60-1 |
|---|---|
製品名 |
Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
分子式 |
C43H65ClNO3PPd |
分子量 |
816.8 g/mol |
IUPAC名 |
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
InChI |
InChI=1S/C30H43O2P.C8H10N.C5H12O.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
InChIキー |
FINPLSBBDVRBPA-UHFFFAOYSA-M |
SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
正規SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



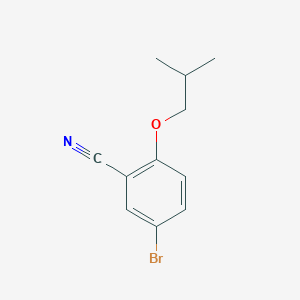
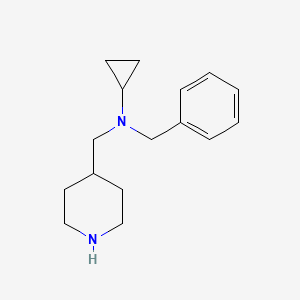
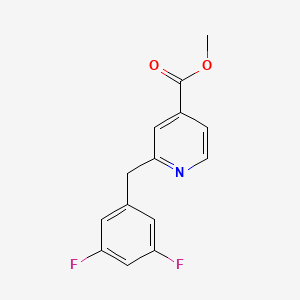
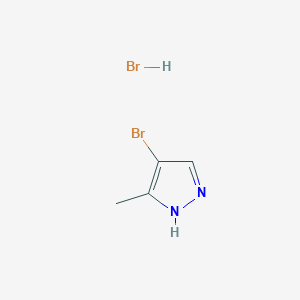
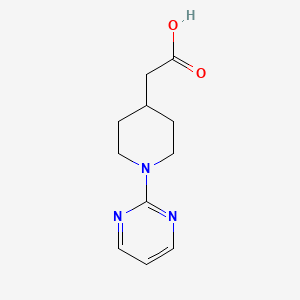
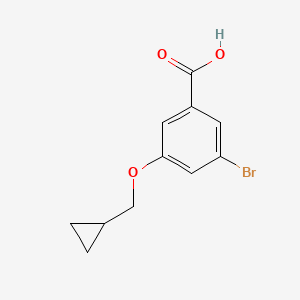
![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)
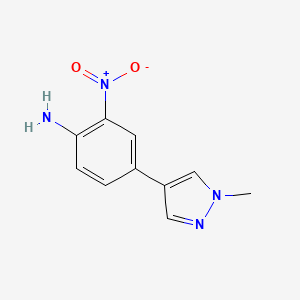
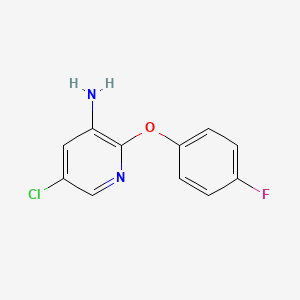
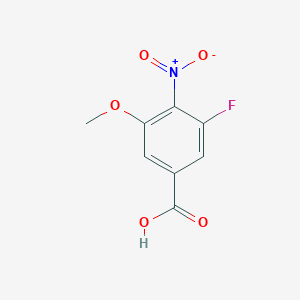
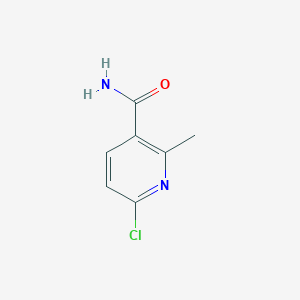
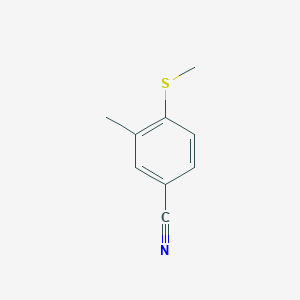
![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)
